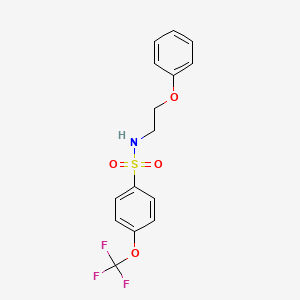
7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride, also known as TSN, is a heterocyclic compound with a molecular formula of C9H12ClNO2S2. It is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. TSN has been found to have potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Facile Synthesis and Characterization :
- "7-(Thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine" was synthesized via a one-pot double condensation reaction. This compound shows the potential for facile synthesis and structural versatility, indicating its use in developing new chemical entities (Ahumada et al., 2016).
Diversity in Chemical Library Generation :
- Research on "3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride" demonstrates its utility in generating a diverse library of compounds through various alkylation and ring closure reactions. This highlights its role in expanding chemical libraries for potential pharmaceutical applications (Roman, 2013).
Potential in Antimycobacterial Agents :
- A study on "2-(Thiophen-2-yl)dihydroquinolines" reveals their synthesis and potential as inhibitors of Mycobacterium tuberculosis, indicating a pathway for developing new antitubercular agents (Marvadi et al., 2019).
Anticancer Agent Development :
- Research on "7-(5-((substituted - amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues" shows potential for anticancer applications. These compounds have shown promising results against human breast cancer cell lines, suggesting their utility in cancer treatment (Chitti et al., 2021).
Optoelectronic Properties :
- A study on "thiophene 1,1-dioxides" explores the tuning of their optoelectronic properties, which could have applications in materials science and electronic device fabrication (Tsai et al., 2013).
Antiviral Evaluations :
- Research involving "[3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone" and its derivatives highlights their potential in antiviral evaluations, indicating a role in developing new antiviral drugs (Sayed & Ali, 2007).
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets such as kinases, estrogen receptors, and microbial proteins .
Mode of Action
Thiophene derivatives are known to exhibit their effects through various mechanisms, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
A related compound, methiopropamine, has been reported to be rapidly distributed to the blood and brain after injection in mice, with a pharmacokinetic profile similar to that of methamphetamine .
Result of Action
Thiophene derivatives are known to exhibit a wide range of biological and physiological functions .
Action Environment
The stability and efficacy of related compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research directions could involve the synthesis of new thiophene derivatives and the exploration of their potential biological activities.
properties
IUPAC Name |
7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2.ClH/c11-14(12)7-5-10-4-3-9(14)8-2-1-6-13-8;/h1-2,6,9-10H,3-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHYKMLXPHRBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCS(=O)(=O)C1C2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

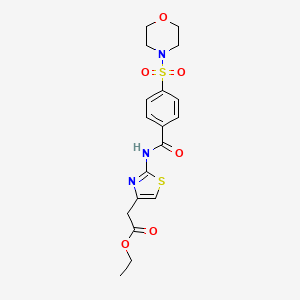
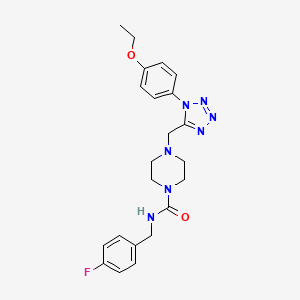
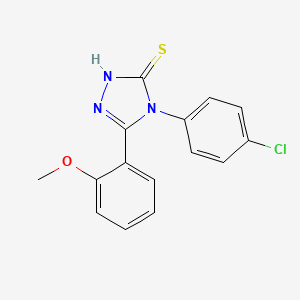
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate](/img/structure/B3009839.png)
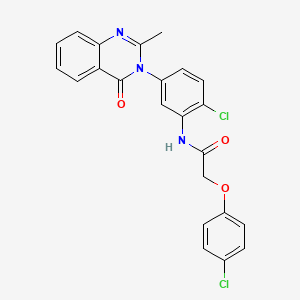

![4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B3009843.png)
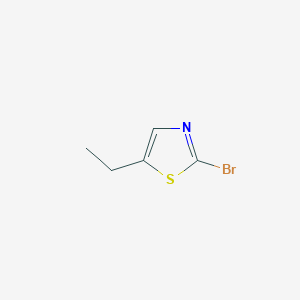
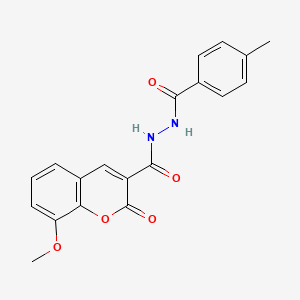
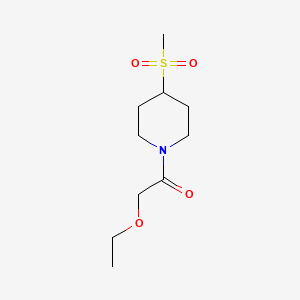
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3009854.png)
![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B3009855.png)
